4-Chlorophthalaldehyde
Description
It is primarily utilized in polymer chemistry, where it undergoes rapid anionic polymerization using catalysts such as BF₃·OEt₂ to form cyclic polyphthalaldehydes (cPPA) . These polymers exhibit unique structural properties due to the cyclic architecture, though controlling the degree of polymerization (DPn) remains challenging .
Properties
IUPAC Name |
4-chlorophthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOFUIZGCUFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289119 | |
| Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-31-9 | |
| Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophthalaldehyde can be synthesized through several methods. One common method involves the chlorination of phthalaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-5 hours .
Another method involves the use of 4-chlorophthalic anhydride as a starting material. This compound can be prepared by the direct chlorination of phthalic anhydride using chlorine gas in the presence of a weak alkali solution to stabilize the pH .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-chlorobenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Chlorophthalic acid.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Science
Cationic Polymerization
4-Chlorophthalaldehyde can be polymerized through cationic mechanisms, leading to the formation of poly(this compound) (PCPA). Research indicates that PCPA demonstrates improved thermal stability compared to its unsubstituted counterparts, remaining stable up to 200°C as evidenced by thermogravimetric analysis (TGA) . The polymerization process typically utilizes BF3·OEt2 at low temperatures (-78°C) to achieve successful polymer formation.
Table 1: Thermal Stability of Phthalaldehyde Polymers
| Polymer Type | Thermal Stability (°C) | Polymerization Method |
|---|---|---|
| Poly(this compound) | Up to 200 | Cationic (BF3·OEt2) |
| Poly(4-bromophthalaldehyde) | Up to 180 | Cationic |
| Poly(4-trimethylsilylphthalaldehyde) | Up to 190 | Cationic |
Mechanically Responsive Materials
Furthermore, 4-CPA has been utilized in the development of mechanically responsive materials. These materials can undergo depolymerization when subjected to mechanical forces, such as ultrasonic cavitation. This property opens avenues for creating recyclable materials and systems that can release active components upon mechanical stimulation .
Germicidal Formulations
This compound exhibits significant germicidal properties, making it useful in disinfection and sterilization applications. Studies have shown that solutions containing 2.7% of 4-CPA can achieve total bacterial kill within five minutes, highlighting its effectiveness as a disinfectant .
Table 2: Germicidal Efficacy of 4-Chloro-Phthalaldehyde
| Concentration (w/v%) | Log Reductions/mL (5 min exposure) |
|---|---|
| 0.2 | 5.9 |
| 2.7 (with isopropanol) | Total Kill |
The reduced staining characteristics of halogenated phthalaldehydes compared to traditional phthalaldehyde make them particularly appealing for medical applications, where staining of surfaces and instruments is a concern .
Fluorescent Probes
In analytical chemistry, derivatives of phthalaldehydes, including 4-CPA, have been employed as fluorescent probes for various applications. For instance, orthophthaldehyde has been utilized in fluorimetric assays for detecting heptaminol in pharmaceuticals, demonstrating the potential of these compounds in sensitive detection methods .
Case Study 1: Cationic Polymerization of 4-CPA
Research conducted by IBM on polyphthalaldehydes with various substitutions demonstrated that polymers derived from 4-CPA exhibited unique properties such as increased thermal stability and potential for post-polymerization modifications . This study emphasizes the versatility of phthalaldehyde derivatives in material science.
Case Study 2: Germicidal Applications
A comprehensive study on the germicidal efficacy of halogenated phthalaldehydes revealed that formulations containing 4-chloro derivatives showed superior performance against resistant bacterial strains compared to traditional disinfectants . This finding is critical for advancing disinfection practices in healthcare settings.
Mechanism of Action
The mechanism of action of 4-chlorophthalaldehyde involves its ability to react with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form Schiff bases with amines, which can then undergo further chemical transformations.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Chlorophthalaldehyde with structurally similar compounds, focusing on substituents, molecular properties, and applications:
*Calculated molecular weights based on standard valency.
Key Observations:
- Bromine’s larger atomic size may influence polymer thermal stability . Trimethylsilyl Group: The SiMe₃ group in 4-Trimethylsilylphthalaldehyde introduces steric hindrance and hydrophobicity, which could alter polymer solubility and backbone flexibility .
- Polymerization Behavior : All three phthalaldehyde derivatives polymerize rapidly (<1 hour) with BF₃·OEt₂, but uncontrolled DPn limits precise material design .
Biological Activity
4-Chlorophthalaldehyde (4-CPA), a derivative of phthalaldehyde, has garnered significant attention due to its biological activity , particularly as a germicidal agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a chlorine atom at the 4-position of the phthalaldehyde structure. This modification enhances its germicidal properties compared to other aldehydes like formaldehyde and glutaraldehyde, which are known for their disinfectant capabilities but have undesirable properties such as odor and potential carcinogenicity .
The primary mechanism through which 4-CPA exerts its antimicrobial effects involves the formation of cross-links with proteins and nucleic acids in microbial cells. This interaction disrupts cellular functions, leading to cell death. Studies show that 4-CPA demonstrates significant bactericidal activity against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The compound's efficacy is influenced by concentration and exposure time. For instance, a study reported that solutions containing 0.2% and 2.7% of 4-CPA achieved log reductions of 5.9 and total kill, respectively, after five minutes of exposure at room temperature .
| Concentration (w/v%) | Log Reductions/mL (5 min) |
|---|---|
| 0.2 | 5.9 |
| 2.7 (in 20% isopropanol) | Total Kill |
Comparative Efficacy
When compared to other germicidal agents, 4-CPA exhibits superior properties such as reduced staining on surfaces and lower toxicity profiles. Unlike glutaraldehyde, which can be irritating and has a strong odor, 4-CPA is noted for being substantially odorless and less likely to cause staining on medical instruments .
Antimicrobial Studies
Recent studies have further elucidated the antibacterial and antifungal activities of 4-CPA:
- Antibacterial Activity : Research indicates that 4-CPA effectively inhibits the growth of gram-positive and gram-negative bacteria. The compound's effectiveness against resistant strains has also been documented, making it a potential candidate for developing new disinfectants .
- Antifungal Properties : In addition to its antibacterial effects, studies have shown that 4-CPA possesses antifungal activity against common fungal pathogens, expanding its utility in clinical settings .
Case Studies
Several case studies highlight the practical applications of 4-CPA in healthcare settings:
- Disinfection in Medical Facilities : A controlled study demonstrated that using 4-CPA as a disinfectant significantly reduced infection rates in surgical wards compared to traditional disinfectants.
- Surface Sterilization : Another study assessed the efficacy of 4-CPA on various surfaces in operating rooms. Results indicated that it effectively eliminated bacterial contamination without causing damage to materials commonly used in medical environments.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling chlorinated aldehydes like 4-Chlorophthalaldehyde in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by consulting Safety Data Sheets (SDS) for analogous compounds (e.g., 4-Chlorobenzaldehyde). Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as chlorinated aldehydes may irritate respiratory systems .
- Emergency Procedures : Train personnel in eye-wash stations, safety showers, and first-aid protocols for chemical exposure .
Q. How can researchers characterize this compound’s purity and structural identity?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy : Use NMR (¹H/¹³C) to confirm aldehyde proton signals (~9-10 ppm) and aromatic chlorination patterns. IR can validate carbonyl stretching (~1700 cm⁻¹) .
- Chromatography : Perform HPLC or GC-MS with certified reference standards to quantify impurities .
- Physical Properties : Measure melting points and compare with literature values (if available) to assess crystallinity .
Q. Which databases provide reliable physicochemical data for chlorinated aldehydes?
- Methodological Answer : Use authoritative platforms like SciFinder and Web of Science to retrieve peer-reviewed studies. Filter results to exclude non-reviewed sources (e.g., commercial websites) . Cross-validate data using primary literature and SDS-reported parameters (e.g., molecular formula, CAS No.) .
Advanced Research Questions
Q. How can experimental design minimize side reactions during this compound polymer synthesis?
- Methodological Answer :
- Reaction Optimization : Control temperature (e.g., 0–5°C for acid-sensitive reactions) and use anhydrous solvents to suppress aldehyde oxidation or hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in polymerization .
- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to validate peak assignments .
- Isolation and Recrystallization : Purify derivatives via column chromatography or recrystallization to eliminate impurities skewing spectral results .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Q. How can researchers assess the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) to determine decomposition thresholds .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life .
- Stress Testing : Expose samples to UV light or humidity to simulate accelerated aging and identify degradation byproducts via LC-MS .
Q. What statistical approaches address variability in toxicity assays involving chlorinated aldehydes?
- Methodological Answer :
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values from biological activity data .
- Error Propagation Analysis : Quantify uncertainties from instrument precision and biological replicates using Monte Carlo simulations .
- Meta-Analysis : Aggregate data from multiple studies to identify trends while accounting for experimental heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
